molecular formula C12H10O3S B14444403 (Naphthalene-2-sulfinyl)acetic acid CAS No. 74616-67-4

(Naphthalene-2-sulfinyl)acetic acid

Cat. No.: B14444403
CAS No.: 74616-67-4
M. Wt: 234.27 g/mol
InChI Key: BUFNFMLYKMREHY-UHFFFAOYSA-N
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Description

(Naphthalene-2-sulfinyl)acetic acid is an organic compound that features a naphthalene ring system substituted with a sulfinyl group at the 2-position and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalene-2-sulfinyl)acetic acid typically involves the introduction of a sulfinyl group to the naphthalene ring followed by the addition of an acetic acid moiety. One common method involves the sulfonation of naphthalene to form naphthalene-2-sulfonic acid, which is then reduced to the corresponding sulfinyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and reduction processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(Naphthalene-2-sulfinyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (Naphthalene-2-sulfinyl)acetic acid is used as a building block for the synthesis of more complex organosulfur compounds. It serves as a precursor in the preparation of sulfonamides, sulfones, and other sulfur-containing molecules .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in enzyme inhibition studies and protein labeling experiments .

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (Naphthalene-2-sulfinyl)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The acetic acid moiety may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfinyl)acetic acid: Similar structure but with the sulfinyl group at the 1-position.

    Naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfinyl group.

    Naphthalene-2-sulfanyl)acetic acid: Contains a sulfanyl group instead of a sulfinyl group.

Uniqueness

(Naphthalene-2-sulfinyl)acetic acid is unique due to the presence of both a sulfinyl group and an acetic acid moiety. This combination of functional groups imparts distinct reactivity and biological properties, making it a versatile compound for various applications in research and industry .

Properties

CAS No.

74616-67-4

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

2-naphthalen-2-ylsulfinylacetic acid

InChI

InChI=1S/C12H10O3S/c13-12(14)8-16(15)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14)

InChI Key

BUFNFMLYKMREHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)CC(=O)O

Origin of Product

United States

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